An In-Depth Technical Guide to 2-(3-Methoxyphenyl)azetidine: Synthesis, Properties, and Medicinal Chemistry Applications
An In-Depth Technical Guide to 2-(3-Methoxyphenyl)azetidine: Synthesis, Properties, and Medicinal Chemistry Applications
This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)azetidine, a heterocyclic compound of significant interest to researchers and professionals in drug development. While not extensively cataloged, its structural motif, the 2-arylazetidine, is a privileged scaffold in medicinal chemistry. This document delineates its nomenclature, physicochemical properties, a robust synthetic pathway, and its potential applications, grounded in established scientific literature.
Compound Identification and Nomenclature
The compound in focus is systematically identified by the following nomenclature:
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IUPAC Name: 2-(3-Methoxyphenyl)azetidine
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CAS Number: A specific CAS Registry Number for this compound is not readily found in major chemical databases as of early 2026. This suggests it may be a novel compound or one that has not been widely registered, highlighting its potential for new intellectual property.
The structure consists of a four-membered saturated nitrogen-containing heterocycle, azetidine, substituted at the 2-position with a 3-methoxyphenyl group.
Physicochemical and Structural Characteristics
The azetidine ring confers unique properties upon a molecule. Its inherent ring strain (approximately 25.4 kcal/mol) and conformational rigidity provide distinct three-dimensional exit vectors compared to larger, more flexible saturated heterocycles.[1] These features are highly desirable in drug design for optimizing ligand-target interactions and improving pharmacokinetic profiles.[1]
Table 1: Predicted Physicochemical Properties of 2-(3-Methoxyphenyl)azetidine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | Calculated |
| Molecular Weight | 163.22 g/mol | Calculated |
| XLogP3 | 1.5 | Predicted (PubChem) |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Topological Polar Surface Area | 21.3 Ų | Predicted (PubChem) |
Note: Predicted values are based on computational models for structurally similar compounds, such as those found in PubChem, and should be confirmed experimentally.
The presence of the methoxy group on the phenyl ring can influence metabolic stability and receptor binding interactions through hydrogen bonding or steric effects.
Synthesis of 2-(3-Methoxyphenyl)azetidine
The synthesis of 2-arylazetidines can be challenging due to the strained nature of the four-membered ring.[2] However, several reliable methods have been established. A general and convenient route proceeds via an imino-aldol reaction to form a β-amino ester, followed by reduction and subsequent cyclization.[3]
Rationale for Synthetic Strategy
This multi-step pathway is chosen for its reliability and use of readily available starting materials. The key steps are:
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Imino-Aldol Condensation: This step efficiently creates the crucial C-C bond and sets up the 1,3-amino alcohol precursor. The use of a tosyl protecting group on the imine activates it for nucleophilic attack and serves as a stable protecting group throughout the initial steps.
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Reduction: Lithium aluminium hydride (LAH) is a powerful reducing agent capable of simultaneously reducing the ester to a primary alcohol and potentially the tosyl group, although the latter often requires harsher conditions. This reduction is critical for forming the 1,3-amino alcohol needed for cyclization.
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Intramolecular Cyclization: The final ring-closing step is an intramolecular nucleophilic substitution. The hydroxyl group is typically converted into a better leaving group (e.g., a mesylate or tosylate) to facilitate the ring closure by the nitrogen atom.
Detailed Experimental Protocol
Scheme 1: Synthesis of 2-(3-Methoxyphenyl)azetidine
Caption: Synthetic workflow for 2-(3-Methoxyphenyl)azetidine.
Step 1: Synthesis of N-(3-methoxybenzylidene)-4-methylbenzenesulfonamide (Imine)
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To a solution of 3-methoxybenzaldehyde (1.0 eq) in toluene, add p-toluenesulfonamide (1.0 eq).
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Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours until the theoretical amount of water is collected.
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Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be recrystallized from ethanol to yield the pure imine.
Step 2: Synthesis of tert-butyl 3-((4-methylphenyl)sulfonamido)-3-(3-methoxyphenyl)propanoate (β-Amino Ester)
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Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry THF at -78 °C under an inert atmosphere (N₂ or Ar).
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Slowly add tert-butyl acetate (1.0 eq) to the LDA solution and stir for 30 minutes to generate the lithium enolate.
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Add a solution of the N-(3-methoxybenzylidene)-4-methylbenzenesulfonamide (1.0 eq) in dry THF dropwise to the enolate solution at -78 °C.
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Stir the reaction mixture at this temperature for 2-3 hours.
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Quench the reaction by adding saturated aqueous NH₄Cl solution.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.[3]
Step 3: Synthesis of 3-((4-methylphenyl)sulfonamido)-3-(3-methoxyphenyl)propane-1-ol (1,3-Amino Alcohol)
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Dissolve the β-amino ester (1.0 eq) in dry THF and cool to 0 °C.
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Slowly add a solution of lithium aluminium hydride (LAH) (2.0-3.0 eq) in THF.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
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Filter the resulting precipitate and wash with THF. Concentrate the filtrate to yield the 1,3-amino alcohol.
Step 4: Synthesis of 2-(3-Methoxyphenyl)azetidine
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Dissolve the 1,3-amino alcohol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.
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Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
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Stir at 0 °C for 1 hour. Wash the reaction mixture with water and brine, then dry over Na₂SO₄.
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Remove the solvent and dissolve the crude mesylate in a suitable solvent like DMF. Add a base such as potassium carbonate (K₂CO₃) and heat the mixture to promote intramolecular cyclization to form the N-tosylated azetidine.
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The tosyl protecting group can be removed under reducing conditions (e.g., sodium naphthalenide or Mg/MeOH) to yield the final product, 2-(3-methoxyphenyl)azetidine. Purify by column chromatography.
Applications in Medicinal Chemistry and Drug Development
The azetidine scaffold is a key component in several FDA-approved drugs and numerous clinical candidates. Its incorporation can lead to improved metabolic stability, enhanced solubility, and better binding affinity.[1][4]
Established Pharmacological Relevance of 2-Arylazetidines
Derivatives of the 2-arylazetidine core have demonstrated a wide array of biological activities, making 2-(3-methoxyphenyl)azetidine a valuable starting point for library synthesis.[5]
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Antimicrobial Agents: The azetidine nucleus is famously a part of β-lactam antibiotics. Non-lactam azetidines have also been investigated for antibacterial and antifungal properties.[6][7]
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Anticancer Activity: The rigid azetidine scaffold can orient substituents in a precise manner to interact with biological targets like kinases or other enzymes implicated in cancer.[8][9]
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Central Nervous System (CNS) Activity: The ability of the azetidine ring to act as a bioisostere for other cyclic amines has led to its use in developing agents targeting CNS receptors.[1]
Caption: Potential therapeutic applications of the 2-arylazetidine scaffold.
Rationale for Further Investigation
2-(3-Methoxyphenyl)azetidine is an attractive candidate for further derivatization in drug discovery campaigns. The secondary amine of the azetidine ring provides a convenient handle for introducing a variety of substituents to explore structure-activity relationships (SAR). The 3-methoxyphenyl group itself is a common feature in many bioactive molecules, often involved in key interactions with protein targets.
Safety and Handling
As specific toxicological data for 2-(3-Methoxyphenyl)azetidine is not available, standard laboratory precautions for handling novel chemical entities should be strictly followed.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(3-Methoxyphenyl)azetidine represents a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies. The inherent properties of the 2-arylazetidine scaffold suggest that this compound and its derivatives hold significant potential for the development of novel therapeutics across various disease areas. This guide provides the foundational knowledge for researchers to synthesize, handle, and explore the promising applications of this intriguing molecule.
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